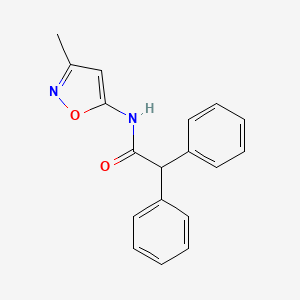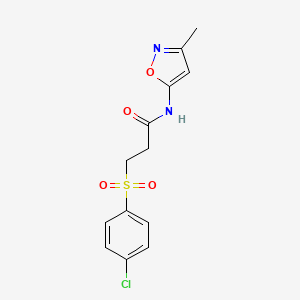
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide (MOB) is a small molecule compound used in a variety of scientific research applications. It is a derivative of benzamide and is composed of a nitrogen atom, two methyl groups, an oxazole ring, and a methylsulfanyl group. MOB is a versatile compound that has been used in a variety of scientific research applications due to its unique properties and potential for various biochemical and physiological effects.
Mechanism of Action
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide is thought to act as an antagonist of the serotonin receptor, 5-HT2A. This action has been observed in in vitro and in vivo studies, which have demonstrated that N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide can inhibit the activity of the 5-HT2A receptor and thus, modulate serotonin-mediated signaling.
Biochemical and Physiological Effects
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide can inhibit the activity of the 5-HT2A receptor and thus, modulate serotonin-mediated signaling. In addition, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and thus, reduce inflammation. N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has also been shown to have antioxidant, anti-inflammatory, and anti-cancer effects in in vivo studies.
Advantages and Limitations for Lab Experiments
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule compound, which makes it easy to synthesize and manipulate. In addition, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has a wide range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, there are some limitations to using N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide in laboratory experiments. For example, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide is not very soluble in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research with N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide. For example, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide could be further studied to determine its effects on other biochemical and physiological processes. In addition, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide could be further studied to determine its effects on other receptors and enzymes. Furthermore, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide could be used in combination with other compounds to study the effects of drug interactions. Finally, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide could be used in combination with other compounds to study the effects of drug delivery systems.
Synthesis Methods
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide can be synthesized from benzamide and dimethyl sulfoxide (DMSO) in a two-step reaction. In the first step, benzamide is reacted with DMSO in the presence of sodium hydroxide to form an intermediate, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide. In the second step, the intermediate is reacted with sodium hydroxide to form the final product, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide. The reaction is carried out at room temperature and is complete in approximately one hour.
Scientific Research Applications
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have utilized N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide to study the effects of the compound on various cell lines, including cancer cells. N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has also been used in in vivo studies to study its effects on animals, including mice and rats.
properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-6-11(16-14-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFOQCRQQNCBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534564.png)


![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B6534591.png)
